1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase B (AKT).
Biochemical and Physiological Effects:
1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone is its potent anticancer activity. It is also relatively easy to synthesize, making it a promising candidate for further development. However, its toxicity and potential side effects on normal cells need to be further studied. In addition, its mechanism of action needs to be fully understood to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone. One potential area of investigation is the development of new derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of research is the identification of the specific enzymes targeted by the compound and the development of more targeted therapies. Finally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its potential applications in other fields, such as agriculture and environmental science.
Synthesis Methods
1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone is synthesized using a multi-step process that involves the reaction of indole-2-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then reacted with 1-(azidomethyl)-4-(methylsulfonyl)-1,2,3-triazole in the presence of a copper catalyst to yield the final product.
Scientific Research Applications
1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antibacterial and antifungal properties.
properties
IUPAC Name |
1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c22-16(15-9-12-3-1-2-4-14(12)18-15)20-7-8-23-13(10-20)11-21-6-5-17-19-21/h1-6,9,13,18H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYDZNKUCDBULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=CC=CC=C3N2)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.